molecular formula C37H72NaO8PS B1502574 Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate CAS No. 474923-39-2

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate

Cat. No.: B1502574
CAS No.: 474923-39-2
M. Wt: 731 g/mol
InChI Key: AKETWRINAWSUQU-RUQJKXHKSA-M
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Description

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate is a unique compound with specific properties that make it valuable in various fields, including chemistry, biology, and industry. This article will explore its synthetic routes, chemical reactions, scientific applications, mechanisms of action, and comparisons with similar compounds.

Mechanism of Action

Target of Action

The primary targets of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate, also known as 16:0 Ptd Thioethanol, are lipid layers in biological membranes. The compound interacts with these lipid layers, facilitating the formation of liposomes .

Mode of Action

16:0 Ptd Thioethanol is a thiol-modified phospholipid . It facilitates the formation of liposomes by building lipid layers with the assistance of thiol-anchors at the lipid headgroups . This interaction results in changes in the structure and function of the lipid layers, enabling the formation of liposomes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate typically involves several steps:

  • Formation of the Glycerol Backbone: The starting material, glycerol, undergoes esterification with hexadecanoic acid (palmitic acid) to form 1,2-bis(hexadecanoyloxy)propane.

  • Phosphorylation: This intermediate is then phosphorylated using phosphorus oxychloride to form 2,3-bis(hexadecanoyloxy)propyl phosphate.

  • Thiol Group Introduction: The phosphate group is subsequently reacted with 2-sulfanylethanol under controlled conditions to introduce the thiol group.

  • Sodium Salt Formation: Finally, the compound is neutralized with sodium hydroxide to yield this compound.

Industrial Production Methods: Large-scale production may involve continuous flow reactors to optimize reaction times and yields. The esterification, phosphorylation, and thiol introduction steps are performed under stringent conditions to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonates.

  • Reduction: Under reducing conditions, the phosphate group can be partially or fully reduced.

  • Substitution: The hexadecanoate esters can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or iodine in mild conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride.

  • Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

  • Oxidation Products: Disulfides, sulfonates.

  • Reduction Products: Partially reduced phosphates, alkyl phosphates.

  • Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Used as a surfactant and emulsifier due to its amphiphilic nature, aiding in the formulation of complex mixtures.

Biology: Investigated for its role in cell membrane dynamics and as a potential drug delivery agent due to its compatibility with biological membranes.

Medicine: Explored for use in targeted drug delivery systems, specifically in the encapsulation and transport of therapeutic agents.

Industry: Utilized in the cosmetics and personal care industry as an emulsifying agent, providing texture and stability to products.

Comparison with Similar Compounds

  • Sodium 1,2-dihexadecanoyl-sn-glycero-3-phosphate: Similar backbone but lacks the thiol group.

  • Sodium 2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate: Lacks the sulfanylethyl group.

Uniqueness: The presence of the thiol group and the sulfanylethyl moiety in Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate enhances its reactivity and interaction with biological systems, making it more versatile compared to similar compounds.

Conclusion

This compound is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structure enables a wide range of chemical reactions and interactions, setting it apart from similar compounds.

Properties

IUPAC Name

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-sulfanylethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H73O8PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(38)42-33-35(34-44-46(40,41)43-31-32-47)45-37(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,47H,3-34H2,1-2H3,(H,40,41);/q;+1/p-1/t35-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKETWRINAWSUQU-RUQJKXHKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72NaO8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677165
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

731.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474923-39-2
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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